molecular formula C17H16FN5O B5864457 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide

2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide

Cat. No. B5864457
M. Wt: 325.34 g/mol
InChI Key: OYBAVAIAIDFRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as FPTA and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of FPTA involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which is required for DNA replication and cell growth.
Biochemical and Physiological Effects:
FPTA has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and have antibacterial and antifungal properties. FPTA has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using FPTA in lab experiments is its specificity for DHODH inhibition. FPTA has been found to be a potent and selective inhibitor of DHODH. However, one limitation of using FPTA in lab experiments is its solubility. FPTA is poorly soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on FPTA. One area of research is the development of FPTA analogs with improved solubility and potency. Another area of research is the investigation of the potential therapeutic applications of FPTA in the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Additionally, the mechanism of action of FPTA could be further elucidated to better understand its effects on cellular processes.
Conclusion:
In conclusion, FPTA is a chemical compound that has been widely studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. FPTA has shown promise as a potential therapeutic agent and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of FPTA involves the reaction of 4-fluoroaniline with sodium azide to form the corresponding azide. This azide is then reacted with ethyl 2-bromoacetate to form the tetrazole ring. The final step involves the substitution of the bromine atom with the phenylethyl group to form FPTA.

Scientific Research Applications

FPTA has been studied extensively for its potential therapeutic applications. It has been found to have antibacterial, antifungal, and antitumor properties. FPTA has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c18-15-8-6-14(7-9-15)17-20-22-23(21-17)12-16(24)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBAVAIAIDFRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.